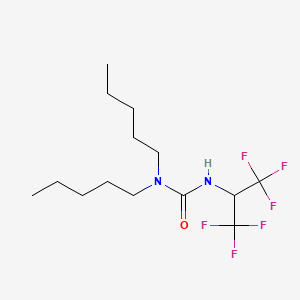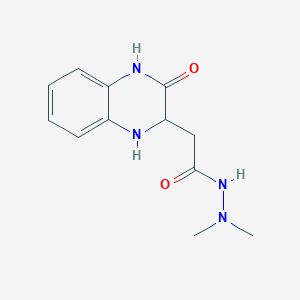![molecular formula C24H20O4 B5119959 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a chromenone core with a naphthyl group and a propyl chain, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-propyl-2H-chromen-2-one with 2-naphthaldehyde in the presence of a base, followed by an oxidation step to introduce the oxoethoxy group . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxoethoxy group or the chromenone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthyl or chromenone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halides or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. Research may focus on its interactions with biological targets, such as enzymes or receptors, to explore its therapeutic potential .
Industry
In industry, this compound could be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic components. Its properties may contribute to improved performance and stability of these materials .
Mechanism of Action
The mechanism by which 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions . The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl derivatives: Compounds like naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate share structural similarities and may exhibit comparable chemical properties.
Chromenone derivatives: Other chromenone-based compounds with different substituents can provide insights into the unique features of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one.
Uniqueness
The uniqueness of this compound lies in its combination of a naphthyl group and a chromenone core, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-(2-naphthalen-2-yl-2-oxoethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-2-5-18-13-24(26)28-23-14-20(10-11-21(18)23)27-15-22(25)19-9-8-16-6-3-4-7-17(16)12-19/h3-4,6-14H,2,5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQBNXRWUIOIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methoxy-3-methylphenyl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B5119882.png)

![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5119898.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[[3-(2-methylpropyl)-1,2-oxazol-5-yl]methyl]-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B5119904.png)
![Ethyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B5119908.png)
![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)

![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B5119937.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5119949.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
